4-(4-Bromo-3-formylphenoxy)benzonitrile
Description
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) is a brominated aromatic compound with the molecular formula C₁₄H₈BrNO₂ and a molecular weight of 302.12 g/mol . It is a critical intermediate in synthesizing Crisaborole (a non-steroidal topical phosphodiesterase-4 inhibitor used for eczema) and is classified as a genotoxic impurity in pharmaceutical quality control . The compound features a formyl group (-CHO) and a bromine atom on the phenolic ring, connected via an ether linkage to a benzonitrile moiety. Its synthesis involves nucleophilic aromatic substitution between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in the presence of potassium carbonate .
Key physicochemical properties include:
Structure
2D Structure
Properties
IUPAC Name |
4-(4-bromo-3-formylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZPKWXBVTRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021147 | |
| Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-54-9 | |
| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromo-3-formylphenoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Direct Aromatic Bromination and Functionalization
Method Overview:
This approach begins with aromatic precursors such as phenols or phenoxy derivatives, which are brominated selectively at the para-position relative to existing substituents. The key steps include:
- Bromination of phenoxy compounds, often using N-bromosuccinimide (NBS) or molecular bromine in the presence of catalysts or radical initiators, under controlled temperature to prevent polybromination.
- Subsequent introduction of the formyl group via electrophilic aromatic substitution, typically through formylation reactions such as the Vilsmeier-Haack process.
Research Findings:
A patent (EP0420556A2) describes the bromination of phenoxy derivatives where bromine is introduced selectively at the para-position, followed by formylation to install the aldehyde group at the desired position. The process involves vapor-phase bromination or liquid-phase reactions with controlled temperature to optimize regioselectivity.
Phenoxy derivative + Br2 → Brominated phenoxy intermediate
Brominated phenoxy + POCl3/DMF → Formylated product
- High regioselectivity
- Suitable for large-scale synthesis
Nitrile Formation via Nucleophilic Substitution
Method Overview:
The nitrile group is introduced through nucleophilic substitution reactions involving aromatic halides and cyanide sources such as potassium cyanide (KCN). This is often performed after bromination and formylation steps to functionalize the aromatic ring further.
- Brominated phenoxy intermediates are reacted with KCN in polar aprotic solvents like DMF or DMSO.
- Catalysts such as copper(I) iodide or copper(II) acetate facilitate the substitution.
Research Findings:
According to the synthesis method detailed in recent literature, the reaction proceeds efficiently at elevated temperatures (around 80-120°C), with yields improved by using catalytic amounts of copper salts. The process is monitored via HPLC to optimize reaction time and purity.
Brominated phenoxy compound + KCN → Nitrile derivative
- The reaction conditions must be carefully controlled to prevent side reactions.
- Post-reaction purification involves filtration and recrystallization.
Use of Transition Metal Catalysts in Coupling Reactions
Method Overview:
Coupling reactions, such as Suzuki or Ullmann-type couplings, are employed to assemble complex aromatic frameworks. For example, the coupling of phenoxy derivatives with benzonitrile units can be catalyzed by palladium or copper catalysts.
- Catalytic conditions typically involve Pd(0) complexes, phosphine ligands, and bases like potassium phosphate.
- Alternatively, copper-catalyzed coupling reactions utilize copper salts and suitable ligands under milder conditions.
Research Findings:
Patent WO2014134313A1 discusses the use of copper catalysts for coupling aromatic intermediates, with optimized conditions reducing impurities like dimers. Reaction parameters such as temperature (around 120°C) and solvent choice (e.g., DMF or THF) significantly influence yield and purity.
Aryl halide + phenol derivative + catalyst → Coupled product
Summary of Preparation Methods Data Table
Notes on Reaction Optimization and Purity
- Temperature Control: Precise temperature regulation during bromination and formylation minimizes polybromination and over-oxidation.
- Catalyst Selection: Copper catalysts are favored for their cost-effectiveness and selectivity in nucleophilic substitutions.
- Solvent Choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilic substitution efficiency.
- Purification: Post-reaction purification via recrystallization, chromatography, and washing steps ensures high purity of the final compound.
Chemical Reactions Analysis
4-(4-Bromo-3-formylphenoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
4-(4-Bromo-3-formylphenoxy)benzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it versatile for developing new molecules.
Chemical Reactions
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
- Reduction : The aldehyde can be reduced to an alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
These reactions allow researchers to modify the compound to create derivatives with potentially novel properties.
Pharmaceutical Applications
The pharmaceutical industry is one of the primary fields where this compound is applied. It plays a crucial role in the synthesis of several therapeutic agents.
Key Therapeutic Areas
- Anticonvulsants : Compounds derived from this intermediate have been explored for their potential in treating epilepsy.
- Antidepressants : Research indicates its utility in synthesizing drugs aimed at alleviating depression.
- Antifungal Agents : Its derivatives are being investigated for antifungal properties.
- Anti-inflammatory Agents : The compound's structure is conducive to developing anti-inflammatory medications.
- Anticoagulants : Research is ongoing into its use in synthesizing drugs that prevent blood clotting.
One notable application is its role in the synthesis of Crisaborole , a phosphodiesterase-4 (PDE4) inhibitor used for treating inflammatory skin conditions like eczema .
Material Science
Beyond pharmaceuticals, this compound has applications in material science. It is used in developing new materials with specific properties suitable for various industrial applications.
Properties and Applications
- The compound's chemical structure allows it to form polymers and other materials that exhibit desirable characteristics such as enhanced durability or specific thermal properties.
- It can be utilized in creating coatings or films that require specific chemical resistance or mechanical strength.
Case Study 1: Synthesis of Crisaborole
A significant case study involves the synthesis of Crisaborole from this compound. This process highlights how intermediates can lead to commercially viable drugs. The synthesis involves multiple steps where the compound undergoes transformations to yield the final product, which has been approved for clinical use .
Case Study 2: Development of Antifungal Agents
Research has demonstrated that derivatives of this compound exhibit antifungal activity against various pathogens. Studies have focused on modifying the compound's structure to enhance its efficacy and reduce toxicity, showcasing its potential in treating fungal infections .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-formylphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that exert their effects through various biological pathways. The exact mechanism depends on the specific drug being synthesized and its target .
Comparison with Similar Compounds
4-{[4-Bromo-3-(hydroxymethyl)phenoxy]methyl}-3-fluorobenzonitrile
- Molecular formula: C₁₅H₁₁BrFNO₂
- Molecular weight : 336.16 g/mol .
- Key differences :
- Substitution of the formyl group (-CHO) with a hydroxymethyl (-CH₂OH) group.
- Addition of a fluorine atom on the benzonitrile ring.
- Fluorine’s electronegativity may enhance metabolic stability compared to the parent compound .
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile
4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile
- Molecular formula: C₂₁H₁₂BrNO₄
- Molecular weight : 422.23 g/mol .
- Key differences: An additional formylphenoxy group on the aromatic ring.
- Impact :
Structural and Functional Comparison Table
Research Findings and Implications
Synthetic Utility: The parent compound’s formyl group enables further derivatization (e.g., condensation reactions), while bromine facilitates cross-coupling reactions . Fluorinated analogs (e.g., C₁₅H₁₁BrFNO₂) may exhibit enhanced bioavailability due to fluorine’s electronegativity .
Analytical Challenges: UPLC-MS/MS is the gold standard for quantifying this compound at ppm levels in Crisaborole API, ensuring compliance with ICH guidelines . Derivatives like the THP-protected compound require alternative detection methods (e.g., HPLC-UV) due to altered ionization efficiency .
Safety and Regulatory Considerations: The parent compound’s genotoxicity necessitates strict control (<1 ppm in final API) . Structural modifications (e.g., hydroxymethyl or THP groups) may mitigate toxicity but require thorough toxicological profiling .
Biological Activity
4-(4-Bromo-3-formylphenoxy)benzonitrile, with the chemical formula C14H8BrNO2 and CAS Number 906673-54-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a bromine atom and a formyl group, which may contribute to its interaction with various biological targets, making it a valuable intermediate in drug development.
The compound is characterized by its molecular weight of 302.12 g/mol and exhibits moderate solubility in organic solvents. It has a boiling point that is not widely documented but is typically stable under standard laboratory conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its utility in organic synthesis and pharmaceutical applications .
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are pivotal in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .
- Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential anticancer properties, particularly through the inhibition of pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound can exhibit anti-inflammatory effects, which could be attributed to their influence on signaling pathways involved in inflammation .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines at certain concentrations. The exact IC50 values remain to be established through comprehensive dose-response studies.
- Animal Models : Animal studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of this compound. Initial findings suggest that low doses may enhance metabolic functions while higher doses could lead to cytotoxic effects.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-(4-Bromo-3-formylphenoxy)benzoic acid | Carboxylic acid instead of nitrile | Potential anti-inflammatory |
| 4-(4-Bromo-3-formylphenoxy)benzaldehyde | Aldehyde group | Antimicrobial properties |
| 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile | Hydroxymethyl group | Enhanced solubility |
Q & A
Q. What are the optimal synthetic routes for 4-(4-Bromo-3-formylphenoxy)benzonitrile, and how can reaction efficiency be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, such as Ullmann coupling or nucleophilic aromatic substitution, to introduce the bromo and formyl substituents. Key parameters include:
- Catalyst selection : Copper(I) iodide or palladium catalysts for cross-coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature control : Maintain 80–120°C to balance reactivity and side-product formation.
Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients. Computational methods (DFT) can predict intermediates and transition states to refine conditions .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O stretch at ~1680 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., deshielded protons near electron-withdrawing groups). ¹³C NMR confirms nitrile (δ ~115 ppm) and formyl (δ ~190 ppm) carbons.
- UV-Vis : Absorption maxima (~270–300 nm) correlate with π→π* transitions in the aromatic system.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~316.0). Computational tools (e.g., Gaussian) simulate spectra to validate experimental data .
Q. What precautions are necessary for handling this compound in laboratory settings?
Methodological Answer:
- Stability : Store in inert atmospheres (argon) at –20°C to prevent aldehyde oxidation.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to nitrile toxicity.
- Decomposition : Monitor for color changes (yellowing indicates degradation).
- Waste disposal : Quench with aqueous sodium bisulfite to neutralize reactive groups before disposal .
Advanced Research Questions
Q. How does this compound contribute to TADF materials in OLEDs?
Methodological Answer: The compound’s electron-deficient nitrile and formyl groups enhance charge-transfer efficiency, critical for thermally activated delayed fluorescence (TADF). Key steps in OLED integration include:
- Dopant synthesis : Covalent linkage to carbazole/phenoxazine derivatives to form donor-acceptor systems.
- Device fabrication : Spin-coating or vacuum deposition onto ITO substrates.
- Performance metrics : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates. Patent data suggest its derivatives achieve EQE >15% in green-emitting OLEDs .
Q. How can computational methods predict the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer (e.g., HOMO localized on bromophenol, LUMO on nitrile).
- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., σ→π* stabilization in the formyl group).
- Fukui indices : Maps electrophilic/nucleophilic sites for reaction planning (e.g., formyl carbon as electrophilic hotspot).
- Molecular docking : Screens binding affinity with biological targets (e.g., enzymes in inflammation pathways) .
Q. What strategies resolve contradictions in reaction yields reported for similar benzonitrile derivatives?
Methodological Answer:
- Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated or dimerized species).
- Kinetic studies : Vary reaction time/temperature to isolate rate-determining steps.
- Solvent effects : Compare polar vs. non-polar solvents; DMSO may stabilize intermediates but increase hydrolysis risk.
- Cross-validation : Reproduce literature protocols (e.g., from ) with controlled humidity/oxygen levels. Contradictions often arise from trace moisture or catalyst impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
